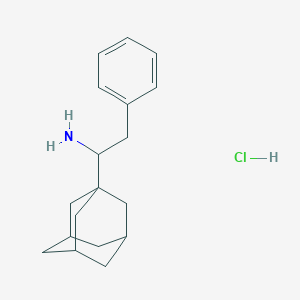
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane is an organic compound with a formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The phenylethanamine part of the compound suggests that it has a phenyl ring attached to an ethanamine group.
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex. Adamantane itself is a tricyclic molecule, meaning it consists of three fused cyclohexane rings . The addition of a phenylethanamine group would add further complexity to the structure.Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions. For instance, 1-Hydroxyadamantane can be produced by ozonation of adamantane . The specific reactions that “1-(1-Adamantyl)-2-phenylethanamine;hydrochloride” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, adamantane is a white solid with a camphor-like odor . The properties of “this compound” would depend on its exact molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on adamantane derivatives, including compounds similar to 1-(1-Adamantyl)-2-phenylethanamine hydrochloride, has led to the synthesis and characterization of novel materials with unique properties. For instance, novel lanthanide adamantane-dicarboxylate coordination complexes were synthesized via hydrothermal reactions, showcasing diverse supramolecular architectures (Xing Li et al., 2009). Similarly, adamantane-based polysiloxane and polyimides have been developed, demonstrating significant thermal stability and potential for high-performance materials (Y. Hattori et al., 2008; S. Hsiao & Chin T. Li, 1998).
Molecular Recognition and Assembling
Adamantane-based compounds have been utilized in the study of molecular recognition and assembly. For example, adamantane-based macrocycles have been shown to form hollow and solid spheres, indicating potential applications in nanotechnology and materials science (Masahide Tominaga et al., 2019). Another study explored the solution behavior of adamantylideneadamantane bromine system, revealing insights into molecular charge-transfer complexes (G. Bellucci et al., 1989).
Polymer Science
In polymer science, adamantane derivatives have been incorporated into novel polymers, enhancing their thermal properties and solubility. This includes the synthesis of adamantane-based cardo polyamides and poly(tetramethyl-1,3-silphenylenesiloxane) derivatives, which exhibit elevated glass transition temperatures and thermal stability (S. Hsiao & Chin T. Li, 1999; Y. Hattori & N. Nemoto, 2009).
Chemical Synthesis
Adamantane derivatives have been synthesized for various chemical studies, including the synthesis of β-aminoketones and exploration of steric effects in chemical reactions (N. Makarova et al., 2002; John S. Lomas & Jacqueline Vaissermann, 1997).
Wirkmechanismus
Target of Action
Similar compounds such as amantadine, which also contains an adamantyl group, are known to interact with various targets including the nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Mode of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
If we consider the actions of similar compounds, it can be inferred that it might influence pathways related to neurotransmission, given its potential interaction with nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Pharmacokinetics
Similar compounds such as amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it might modulate neurotransmission, potentially leading to changes in neuronal activity .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSPLEFRURKHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

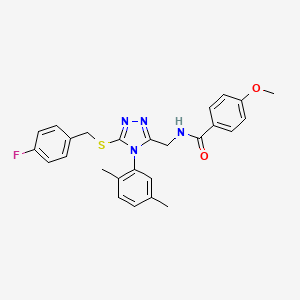
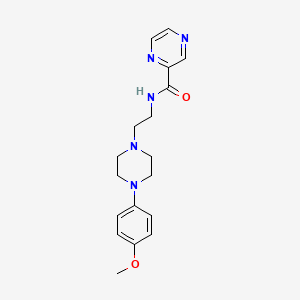
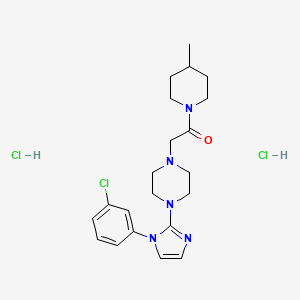
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)
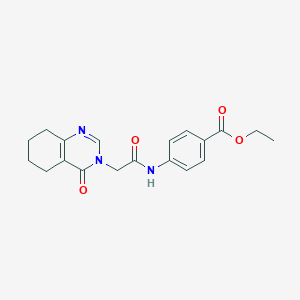
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
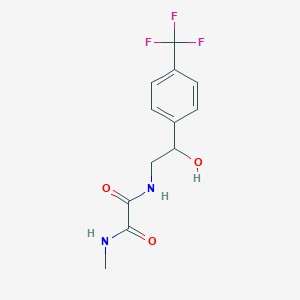
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)